(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
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Overview
Description
(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an isopropyl group and a pyridinyl group, along with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-pyridinecarboxaldehyde with isopropyl hydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl group can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, make it a candidate for drug discovery and development .
Medicine
In medicine, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable tool in industrial chemistry .
Mechanism of Action
The mechanism of action of (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
(5-isopropyl-3-(pyridin-2-yl)isoxazol-4-yl)methanol: This compound is structurally similar but contains an isoxazole ring instead of a pyrazole ring.
2-isopropyl-5-thieno[3,2-b]thiophen-2-yl-1,3,4-oxadiazole: Another similar compound with a different heterocyclic core.
Uniqueness
What sets (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol apart is its unique combination of functional groups and the presence of both a pyrazole and pyridinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
(5-propan-2-yl-3-pyridin-2-ylpyrazol-1-yl)methanol |
InChI |
InChI=1S/C12H15N3O/c1-9(2)12-7-11(14-15(12)8-16)10-5-3-4-6-13-10/h3-7,9,16H,8H2,1-2H3 |
InChI Key |
ZBSDGBWHMCKCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CO)C2=CC=CC=N2 |
Origin of Product |
United States |
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